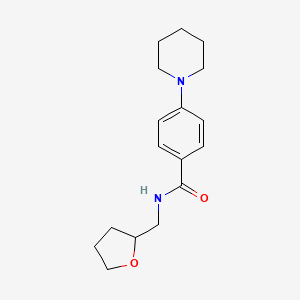

![molecular formula C21H23FN4O B4615788 4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B4615788.png)

4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine often involves the strategic incorporation of fluorine atoms and oxadiazole rings to modify their chemical properties for desired outcomes. For instance, Zarghi et al. (2008) and Foks et al. (2004) have detailed the synthesis of closely related compounds, emphasizing the role of halogen substitution and the oxadiazole ring in enhancing anticonvulsant and antimicrobial activities respectively (Zarghi et al., 2008; Foks et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest has been analyzed through various spectroscopic and computational methods. Studies such as that by Taşal & Kumalar (2012) provide insights into the conformational stability and vibrational frequencies through DFT and HF methods, helping in understanding the molecular geometry and electronic properties of these compounds (Taşal & Kumalar, 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine derivatives are key to tailoring their biological activities. Mamedov et al. (2009) describe condensation reactions leading to the formation of thiazolo[3,4-a]quinoxalines, highlighting the synthetic versatility of compounds containing oxadiazole rings (Mamedov et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and stability, are crucial for their application in various fields. Studies often employ computational methods to predict these properties, as seen in the work by Al-Omary et al. (2014), where DFT calculations were used to assess the vibrational frequencies and molecular electrostatic potential (Al-Omary et al., 2014).

Chemical Properties Analysis

The chemical properties, particularly reactivity and interaction with biological targets, dictate the utility of these compounds in therapeutic applications. The study by Naik et al. (2022) synthesizes derivatives with potential anti-cancer and antimicrobial activities, underscoring the importance of understanding chemical reactivity in the development of new pharmaceuticals (Naik et al., 2022).

Aplicaciones Científicas De Investigación

Anticonvulsant Applications

Research has shown that compounds with 1,3,4-oxadiazole rings and specific substituents, including fluoro and benzyl groups, exhibit significant anticonvulsant activity. These compounds are believed to exert their effects through interactions with benzodiazepine receptors, suggesting a potential application in the treatment of epilepsy and seizure disorders (Zarghi et al., 2008); (Zarghi et al., 2008).

Sigma Receptor Affinity

Another study focused on the synthesis of compounds with high affinity for sigma 1 and sigma 2 binding sites, including those with fluorophenyl substituents. These compounds also showed affinity for various neurotransmitter receptors, indicating potential for neuropsychiatric and neurological applications (Perregaard et al., 1995).

Antimicrobial and Antitubercular Activity

Compounds with 1,3,4-oxadiazole and phenylpiperazine components have been investigated for their antimicrobial and antitubercular activities. Certain derivatives demonstrated inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis, suggesting their potential use in developing new antimicrobial agents (Foks et al., 2004).

Enzyme Inhibition for Therapeutic Applications

Studies have also explored the enzyme inhibitory activities of similar compounds, focusing on lipase and α-glucosidase enzymes. This research indicates potential therapeutic applications in the treatment of conditions like obesity and diabetes through the modulation of metabolic enzymes (Bekircan et al., 2015).

Antimicrobial and Antioxidant Properties

Novel benzothiazole analogs bearing fluorine and piperazine moieties have shown promising antibacterial and antifungal activities, particularly against Gram-positive bacteria. These findings suggest potential applications in addressing drug-resistant microbial infections (Al-Harthy et al., 2018).

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methyl]-5-[(4-methyl-3-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O/c1-25-10-11-26(14-19(25)17-7-3-2-4-8-17)15-21-23-20(24-27-21)13-16-6-5-9-18(22)12-16/h2-9,12,19H,10-11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVVLBPUFAOVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1C2=CC=CC=C2)CC3=NC(=NO3)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615718.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4615724.png)

![3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4615736.png)

![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)

![2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4615753.png)

![2-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4615756.png)

![4-chloro-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4615762.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4615782.png)

![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)

![ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4615787.png)

![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)